molecular formula C13H11F3N2 B11860762 (5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine CAS No. 1356110-96-7

(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine

Cat. No.: B11860762
CAS No.: 1356110-96-7
M. Wt: 252.23 g/mol
InChI Key: GDCCHQMVNPGMSC-UHFFFAOYSA-N
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Description

(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring through a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.

    Coupling Reactions: The phenyl ring with the trifluoromethyl group is then coupled to the pyridine ring using cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups (if present) to amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, amides, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-5-(trifluoromethyl)phenyl)(pyridin-3-yl)methanamine: Similar structure but with a bromo group instead of a trifluoromethyl group.

    (5-Phenylpyridin-3-yl)methanamine: Lacks the trifluoromethyl group, resulting in different chemical properties.

Uniqueness

The presence of the trifluoromethyl group in (5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds .

Properties

CAS No.

1356110-96-7

Molecular Formula

C13H11F3N2

Molecular Weight

252.23 g/mol

IUPAC Name

[5-[2-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)12-4-2-1-3-11(12)10-5-9(6-17)7-18-8-10/h1-5,7-8H,6,17H2

InChI Key

GDCCHQMVNPGMSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC(=C2)CN)C(F)(F)F

Origin of Product

United States

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